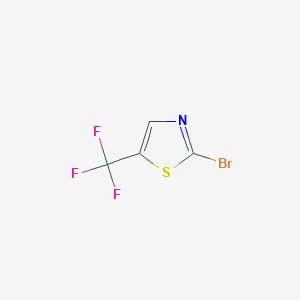

2-Brom-5-(Trifluormethyl)thiazol

Übersicht

Beschreibung

2-Bromo-5-(trifluoromethyl)thiazole is a compound that belongs to the thiazole family, characterized by the presence of a thiazole ring—a five-membered heterocycle containing both sulfur and nitrogen atoms. The compound is further substituted with a bromine atom and a trifluoromethyl group, which are known to influence the chemical reactivity and physical properties of the molecule. Thiazoles are of significant interest in pharmaceutical and chemical manufacturing due to their biological relevance and potential therapeutic applications .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the use of synthons that can introduce various substituents into the thiazole ring. For instance, 1,3-dibromo-1,1-difluoro-2-propanone has been reported as a useful synthon for chemoselective preparation of bromodifluoromethyl-substituted thiazoles, which could potentially be modified to synthesize 2-bromo-5-(trifluoromethyl)thiazole . Additionally, a one-pot domino synthesis approach has been described for the preparation of 5-(trifluoromethyl)-2-thiazolamine, showcasing the versatility of synthetic methods in creating trifluoromethyl-substituted thiazoles .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using various spectroscopic methods such as NMR, MS, and X-ray diffraction. For example, the crystal structure of a related compound, 4-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, was characterized by single-crystal X-ray diffraction, revealing a planar conformation except for the fluorine atoms . Such structural analyses are crucial for understanding the conformation and reactivity of the thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions that can be utilized for further functionalization. Selective bromination of thiazoles has been achieved using N-bromosuccinimide, leading to the formation of mono-, di-, tri-, and tetrabromo compounds with good yields and regioselectivity . Moreover, reactions involving phenacyl bromides and thioureas have been reported to yield trisubstituted thiazoles, indicating the versatility of thiazoles in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their substituents. The introduction of a trifluoromethyl group can significantly affect the molecule's electron distribution, reactivity, and physical properties such as boiling and melting points. For instance, the synthesis and characterization of a trifluoromethyl thiazoline derivative included studies of its tautomeric equilibrium, which is relevant to its chemical properties . Additionally, the design and synthesis of a library of thiazole-containing compounds demonstrated the potential for a wide range of biological activities, which are inherently related to the physical and chemical properties of these molecules .

Wissenschaftliche Forschungsanwendungen

Synthese von bioaktiven Verbindungen

Thiazol-Derivate, einschließlich „2-Brom-5-(Trifluormethyl)thiazol“, werden häufig bei der Synthese verschiedener Medikamente und biologisch aktiver Wirkstoffe verwendet . Der Thiazolring ist ein wichtiger Heterocyclus in der Welt der Chemie, mit vielen reaktiven Positionen, an denen Donor-Akzeptor-, nucleophile und Oxidationsreaktionen stattfinden können .

Entwicklung von Hepatitis-C-Virus (HCV)-Inhibitoren

“this compound” wurde bei der Synthese und biochemischen Bewertung einer Reihe von Inhibitoren der Hepatitis-C-Virus (HCV) NS3-Protease verwendet . Dies deutet auf potenzielle Anwendungen in der Entwicklung von antiviralen Medikamenten hin.

Palladium-katalysierte α-Arylierung

“this compound” ist ein Substrat, das in einer Palladium-katalysierten α-Arylierung eines Reformatsky-Reagenzes verwendet wird . Diese Reaktion ist ein wichtiger Schritt bei der Synthese vieler komplexer organischer Verbindungen.

Synthese von Thiazol-Acrylnitril-Derivaten

Eine neue Gruppe von Thiazol-Acrylnitril-Derivaten wurde durch Reaktion von „this compound” mit den gewünschten Säurechloriden hergestellt . Diese Derivate könnten verschiedene Anwendungen in der pharmazeutischen Chemie haben.

Safety and Hazards

The compound is classified as dangerous with hazard statements H301+H311+H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, contact with skin and eyes, and ingestion . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

2-bromo-5-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3NS/c5-3-9-1-2(10-3)4(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZHUWFGWBQZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1209458-80-9 | |

| Record name | 2-bromo-5-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1288809.png)